molecular formula C17H20N2O4 B2859644 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE CAS No. 1421524-66-4

1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE

Cat. No.: B2859644
CAS No.: 1421524-66-4
M. Wt: 316.357
InChI Key: BYSHLDZQRUDYMF-UHFFFAOYSA-N
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Description

1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is known for its biological activity, and a morpholino group, which enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylmorpholino Group: This step involves the reaction of the pyrrolidine-2,5-dione with benzylmorpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and protein interactions.

    Medicine: Research has shown potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

    N-Methyl-2-pyrrolidone: Known for its solvent properties and use in pharmaceuticals.

    N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Exhibits anticonvulsant activity similar to 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE.

    Hydroxybenzylidenyl pyrrolidine-2,5-dione: Known for its tyrosinase inhibitory activity.

Uniqueness: this compound stands out due to its unique combination of a pyrrolidine-2,5-dione core and a benzylmorpholino group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-[2-(2-benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-6-7-16(21)19(15)12-17(22)18-8-9-23-14(11-18)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSHLDZQRUDYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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